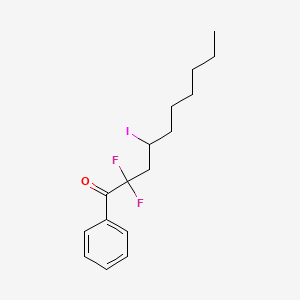
2,2-Difluoro-4-iodo-1-phenyldecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-4-iodo-1-phenyldecan-1-one: is an organic compound with the molecular formula C16H20F2IO It is a derivative of decanone, characterized by the presence of fluorine and iodine atoms at specific positions on the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-iodo-1-phenyldecan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of fluorine atoms at the 2,2-positions of the decanone backbone. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Iodination: Introduction of the iodine atom at the 4-position. This step can be performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Phenylation: Attachment of the phenyl group to the 1-position. This can be achieved through a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-4-iodo-1-phenyldecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
Applications De Recherche Scientifique
2,2-Difluoro-4-iodo-1-phenyldecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine and iodine chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-4-iodo-1-phenyldecan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-1-phenyldecan-1-one: Lacks the iodine atom at the 4-position.
4-Iodo-1-phenyldecan-1-one: Lacks the fluorine atoms at the 2,2-positions.
2,2-Difluoro-4-chloro-1-phenyldecan-1-one: Chlorine atom instead of iodine at the 4-position.
Uniqueness
2,2-Difluoro-4-iodo-1-phenyldecan-1-one is unique due to the simultaneous presence of fluorine and iodine atoms, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research applications.
Propriétés
Numéro CAS |
150542-07-7 |
|---|---|
Formule moléculaire |
C16H21F2IO |
Poids moléculaire |
394.24 g/mol |
Nom IUPAC |
2,2-difluoro-4-iodo-1-phenyldecan-1-one |
InChI |
InChI=1S/C16H21F2IO/c1-2-3-4-8-11-14(19)12-16(17,18)15(20)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
Clé InChI |
PILCKSRNOHSNRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC(C(=O)C1=CC=CC=C1)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)
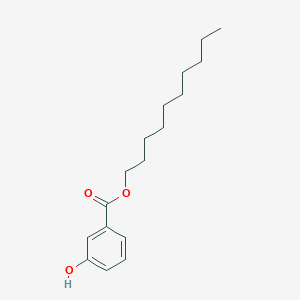
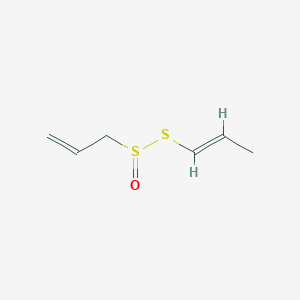

![2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14271144.png)
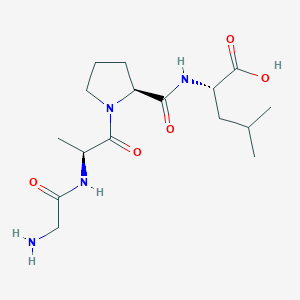
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
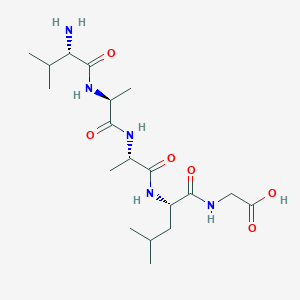


![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
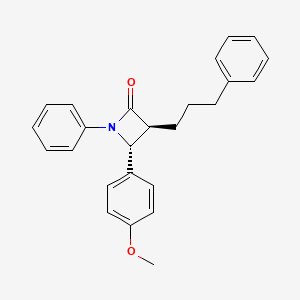
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
